(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol
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Overview
Description
(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol It features an imidazo[1,2-a]pyridine core with a methyl group at the 6-position and a hydroxymethyl group at the 2-position
Mechanism of Action
Biochemical Pathways
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been shown to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Pharmacokinetics
Its molecular weight is 162.19 g/mol , which may influence its bioavailability and distribution in the body.
Result of Action
Given the bioactivity of similar compounds, it may have potential effects on cell growth, cell cycle regulation, and neurotransmission .
Biochemical Analysis
Biochemical Properties
(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-a]pyridine derivatives, including this compound, have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . These interactions suggest that this compound may influence cell cycle regulation, calcium signaling, and neurotransmission.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to exhibit submicromolar inhibitory activity against various tumor cell lines, indicating its potential as an anticancer agent . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which plays a key role in cell growth, proliferation, survival, and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, as a CDK inhibitor, it may prevent the phosphorylation of target proteins, thereby regulating the cell cycle . Additionally, its role as a calcium channel blocker suggests that it can modulate calcium influx into cells, affecting various calcium-dependent processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are important factors to consider. While specific data on its temporal effects are limited, it is essential to monitor its long-term effects on cellular function in both in vitro and in vivo studies. Understanding its stability and degradation can help optimize its use in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anticancer activity, while higher doses could lead to toxic or adverse effects. It is crucial to determine the threshold doses that maximize its therapeutic potential while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, which play a key role in the oxidative metabolism of many compounds. Understanding its metabolic pathways can provide insights into its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation in certain tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-a]pyridine core. Subsequent methylation at the 6-position and hydroxymethylation at the 2-position can be achieved using methyl iodide and formaldehyde, respectively .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The methyl group at the 6-position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (6-Methylimidazo[1,2-a]pyridin-2-yl)formaldehyde or (6-Methylimidazo[1,2-a]pyridin-2-yl)carboxylic acid.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride: This compound features an amine group instead of a hydroxymethyl group, which can lead to different biological activities and chemical reactivity.
6-Bromoimidazo[1,2-a]pyridine: The presence of a bromine atom at the 6-position makes this compound more reactive in substitution reactions compared to (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(6-methylimidazo[1,2-a]pyridin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-2-3-9-10-8(6-12)5-11(9)4-7/h2-5,12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLQQEGSDYADDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588101 |
Source
|
Record name | (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926223-25-8 |
Source
|
Record name | (6-Methylimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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